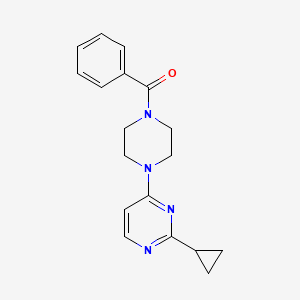![molecular formula C10H19ClFN3 B12230425 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12230425.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the pyrazole ring, along with a propylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions.
Introduction of Substituents: The ethyl, fluoro, and methyl groups can be introduced through various substitution reactions. For example, the fluoro group can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propylamine Side Chain: The propylamine side chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-5-fluoropyrazole
- 1-ethyl-5-fluoro-3-methylpyrazole
- 1-ethyl-3-methylpyrazole
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]propylamine is unique due to its specific combination of substituents and the presence of a propylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19ClFN3 |
|---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-4-6-12-7-9-8(3)13-14(5-2)10(9)11;/h12H,4-7H2,1-3H3;1H |
InChI Key |
NOOWBYNRDMDUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1C)CC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12230343.png)
![6-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230345.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12230349.png)
![2-[3-(fluoromethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12230357.png)
![2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B12230366.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-methoxypyrimidine](/img/structure/B12230371.png)
![1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12230377.png)
![N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12230385.png)
![Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12230392.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12230404.png)

![N,5-dimethyl-N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12230411.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12230414.png)
![2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12230418.png)
